molecular formula C7H3Br2F3O B1530032 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene CAS No. 1804515-34-1

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene

Cat. No.: B1530032
CAS No.: 1804515-34-1
M. Wt: 319.9 g/mol
InChI Key: NSKZVGUYOFSSDJ-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is an organic fluorine compound with the molecular formula C7H2Br2F3O. This compound is characterized by the presence of two bromine atoms, one difluoromethoxy group, and one fluorine atom on a benzene ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-difluoromethoxy-4-fluorobenzene using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions typically produce the corresponding hydroxylated or dehalogenated derivatives.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used as a building block for the construction of complex organic molecules. In biology, it is employed in the study of enzyme inhibitors and receptor ligands. In medicine, it is utilized in the development of new therapeutic agents. In industry, it is used in the production of high-performance polymers and coatings.

Mechanism of Action

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is similar to other halogenated benzene derivatives, such as 1,4-dibromo-2-fluorobenzene and 1,3-dibromo-2-fluorobenzene. its unique combination of bromine, fluorine, and difluoromethoxy groups sets it apart from these compounds. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 1,4-Dibromo-2-fluorobenzene

  • 1,3-Dibromo-2-fluorobenzene

  • 1,2-Dibromo-4-fluorobenzene

  • 1,3-Dibromo-4-fluorobenzene

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(9)6(2-5(3)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZVGUYOFSSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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